molecular formula C21H23N3O3 B140973 N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide CAS No. 152718-88-2

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide

Cat. No. B140973
M. Wt: 365.4 g/mol
InChI Key: MMRJULNJIIYMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a derivative of the anthracene carboxamide family and has shown promising results in preclinical studies as a potential anti-cancer agent.

Mechanism Of Action

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to inhibit the activity of the oncogene MDM2, which is responsible for the degradation of p53.

Biochemical And Physiological Effects

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one limitation of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, including:
1. Further preclinical studies to determine the efficacy and safety of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in animal models of cancer.
2. Development of new formulations of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide to improve its solubility and bioavailability.
3. Clinical trials to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients.
4. Studies to determine the potential neuroprotective effects of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human neurodegenerative diseases.
5. Investigation of the potential use of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy.
In conclusion, N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is a promising small molecule with potential therapeutic applications in cancer treatment. Its ability to stabilize the tumor suppressor protein p53 and sensitize cancer cells to chemotherapy and radiation therapy make it a potential adjuvant therapy for cancer treatment. Further research is needed to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients and to investigate its potential use in other diseases.

Synthesis Methods

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can be synthesized using a variety of methods, including the reaction of 9,10-anthracenedione with 3-aminopropylamine and the subsequent reaction of the resulting product with 3-aminopropylamine. The compound can also be synthesized using a one-pot reaction of 9,10-anthracenedione, ethylenediamine, and ammonium acetate.

Scientific Research Applications

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

CAS RN

152718-88-2

Product Name

N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-(3-aminopropylamino)propyl]-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C21H23N3O3/c22-9-3-10-23-11-4-12-24-21(27)14-7-8-17-18(13-14)20(26)16-6-2-1-5-15(16)19(17)25/h1-2,5-8,13,23H,3-4,9-12,22H2,(H,24,27)

InChI Key

MMRJULNJIIYMOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN

Other CAS RN

152718-88-2

synonyms

N-[3-(3-aminopropylamino)propyl]-9,10-dioxo-anthracene-2-carboxamide

Origin of Product

United States

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